![molecular formula C23H26 B14196894 [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene CAS No. 919285-12-4](/img/structure/B14196894.png)
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene is a chemical compound known for its unique structure, which includes a phenylcyclohexylidene moiety linked to a pentenylbenzene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenylcyclohexylidene Intermediate: This step involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol, which is then dehydrated to yield 4-phenylcyclohexylidene.
Coupling with Pent-4-en-1-ylbenzene: The phenylcyclohexylidene intermediate is then coupled with pent-4-en-1-ylbenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
Scientific Research Applications
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[4-Phenylcyclohexylidene]benzene: Similar structure but lacks the pentenyl group.
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene is unique due to its combination of a phenylcyclohexylidene moiety and a pentenylbenzene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
919285-12-4 |
|---|---|
Molecular Formula |
C23H26 |
Molecular Weight |
302.5 g/mol |
InChI |
InChI=1S/C23H26/c1-4-10-20(11-5-1)12-6-2-7-13-21-16-18-23(19-17-21)22-14-8-3-9-15-22/h1,3-5,7-11,14-15,23H,2,6,12,16-19H2 |
InChI Key |
WLJJFPAIFWQCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C=CCCCC2=CC=CC=C2)CCC1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)
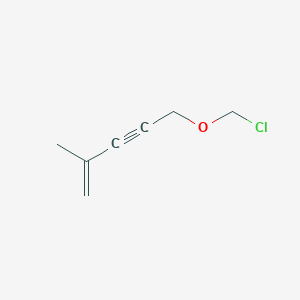


![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)
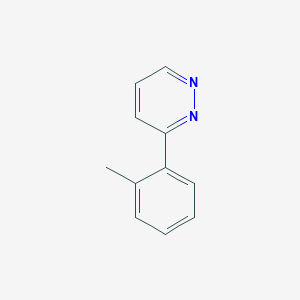
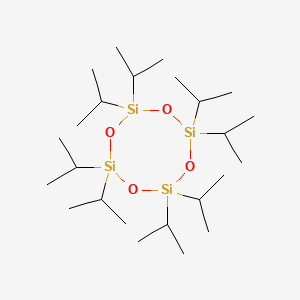
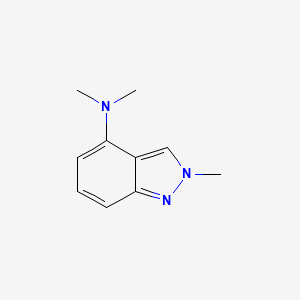
![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
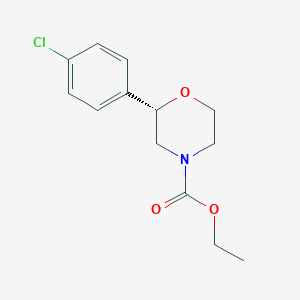
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
![1-tert-Butyl-4-[2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14196900.png)
